Home > Products > Screening Compounds P21512 > Ganciclovir sodium
Ganciclovir sodium - 84245-13-6

Ganciclovir sodium

Catalog Number: EVT-467863
CAS Number: 84245-13-6
Molecular Formula: C9H12N5NaO4
Molecular Weight: 277.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ganciclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of cytomegalovirus retinitis (CMV retinitis) in adults who are immunocompromised, including individuals with AIDS. Ganciclovir is also FDA-approved for the prevention of CMV disease in recipients of organ transplants who are at risk for CMV diseases.
CMV diseases, including CMV retinitis, can be opportunistic infections (OIs) of HIV.

Ganciclovir Sodium is the sodium salt form of ganciclovir, a synthetic, antiviral, purine nucleoside analog with antiviral activity, especially against cytomegalovirus (CMV). Ganciclovir sodium is a prodrug that is phosphorylated and subsequently converted into its triphosphate form, the active metabolite ganciclovir-5-triphosphate (ganciclovir-TP), in the infected cells by cellular kinases. Ganciclovir-TP competes as a substrate with nucleotide triphosphates for viral DNA polymerase. Once it gets incorporated into DNA strand, it prevents further polymerization of DNA, thereby interfering with viral DNA replication.
Ganciclovir Sodium can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
An ACYCLOVIR analog that is a potent inhibitor of the Herpesvirus family including cytomegalovirus. Ganciclovir is used to treat complications from AIDS-associated cytomegalovirus infections.
Source

Ganciclovir sodium is synthesized from diacetylguanine through a series of chemical reactions involving various reagents and solvents. The compound can also be derived from natural sources, but its industrial production predominantly relies on synthetic methods.

Classification

Ganciclovir sodium is classified as:

  • Antiviral Agent: Used primarily against cytomegalovirus infections.
  • Nucleoside Analog: Mimics natural nucleosides to interfere with viral replication.
Synthesis Analysis

Methods

The synthesis of ganciclovir sodium involves several key steps:

  1. Formation of Triacetylganciclovir: This initial step includes mixing diacetylguanine with p-toluenesulfonic acid in a solvent mixture of N,N-dimethylformamide and methanol. The mixture is heated to facilitate the reaction, followed by the addition of triacetylmethoxyglycerol and an adsorbent, leading to the formation of triacetylganciclovir.
  2. Conversion to Ganciclovir Sodium: The triacetylganciclovir is then treated with a sodium hydroxide solution in ethanol and water. This step involves refluxing the mixture at controlled temperatures, allowing for the hydrolysis of the acetyl groups and yielding ganciclovir sodium.

Technical Details

  • Reagents: Diacetylguanine, p-toluenesulfonic acid, N,N-dimethylformamide, methanol, triacetylmethoxyglycerol, sodium hydroxide.
  • Conditions: Temperature ranges from 60°C to 178°C depending on the reaction step; reaction times vary from 4 to 6 hours for optimal yield.
Molecular Structure Analysis

Ganciclovir sodium has a complex molecular structure characterized by its nucleoside analog properties. Its molecular formula is C9H12N5O4NaC_9H_{12}N_5O_4Na, with a molecular weight of approximately 255.23 g/mol.

Structure Data

  • Chemical Structure: The structure consists of a guanine base linked to a sugar moiety (2-deoxy-D-ribose) and a sodium ion.
  • 3D Configuration: The three-dimensional conformation plays a crucial role in its interaction with viral DNA polymerases.
Chemical Reactions Analysis

Ganciclovir sodium undergoes various chemical reactions that are critical for its activity:

  1. Hydrolysis: The acetyl groups in triacetylganciclovir are hydrolyzed in the presence of sodium hydroxide, converting it into the active form, ganciclovir sodium.
  2. Dephosphorylation: Once inside the cell, ganciclovir is phosphorylated by viral enzymes to its active triphosphate form, which then competes with natural substrates for incorporation into viral DNA.

Technical Details

  • Reaction Conditions: Typically performed under reflux conditions using aqueous solutions.
  • Yield Optimization: Adjusting temperature and concentration of reagents can significantly affect yield and purity.
Mechanism of Action

Ganciclovir sodium exerts its antiviral effects primarily through its active metabolite, ganciclovir triphosphate. This compound inhibits viral DNA polymerase and incorporates itself into viral DNA during replication.

Process

  1. Phosphorylation: Ganciclovir is phosphorylated by viral kinases to form ganciclovir monophosphate, then further phosphorylated to diphosphate and triphosphate forms.
  2. Inhibition of DNA Synthesis: The triphosphate form competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination during replication.

Data

  • Inhibition Constant (Ki): Ganciclovir triphosphate shows potent inhibition against cytomegalovirus DNA polymerase with low nanomolar Ki values.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water; slightly soluble in methanol; practically insoluble in ethanol.

Chemical Properties

  • pH Range: Typically around 7-8 when dissolved in water.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.

Relevant Data

  • Melting Point: Approximately 210°C.
  • Boiling Point: Not determined due to decomposition before boiling.
Applications

Ganciclovir sodium is widely used in clinical settings for:

  • Treatment of Cytomegalovirus Infections: Particularly effective in immunocompromised patients.
  • Prophylaxis in Organ Transplant Patients: Reduces the risk of developing cytomegalovirus disease post-transplantation.
  • Research Applications: Studied for its effects on other viral infections and potential uses in gene therapy due to its ability to inhibit DNA synthesis.
Mechanisms of Antiviral Activity

Molecular Targets in Cytomegalovirus (CMV) Replication

Ganciclovir sodium (9-[(1,3-dihydroxy-2-propoxy)methyl]guanine sodium) is a synthetic acyclic guanosine analog engineered to disrupt viral DNA synthesis. Its primary antiviral activity targets human cytomegalovirus (CMV), a betaherpesvirus with high clinical significance in immunocompromised populations. The drug exerts its effects through two viral-encoded molecular targets:

  • UL97 Kinase: This viral phosphotransferase enzyme, unique to CMV-infected cells, performs the initial monophosphorylation of ganciclovir. Unlike cellular kinases, UL97 displays substrate specificity for ganciclovir over natural guanosine, enabling selective activation in infected cells. Structural studies confirm that UL97 contains conserved serine/threonine kinase motifs, with residue K355 critical for catalytic function. Mutations at this site (e.g., K355M) abolish phosphorylation capacity [8].

  • UL54 DNA Polymerase: The catalytic subunit of the viral DNA polymerase incorporates ganciclovir triphosphate (GCV-TP) into elongating DNA chains. UL54 belongs to the family B DNA polymerases and contains conserved exonuclease (Exo I-III) and polymerase (Pol I-VII) domains. GCV-TP competitively inhibits dGTP binding at the polymerase active site, positioned within motifs homologous to those in other herpesvirus polymerases [5] [8].

The dependency on viral-specific enzymes underpins ganciclovir’s selectivity. Uninfected cells minimally phosphorylate ganciclovir due to low affinity of cellular kinases, reducing host DNA polymerase inhibition. This dual-target mechanism amplifies the drug’s therapeutic index against CMV.

Table 1: Key Viral Targets of Ganciclovir Sodium in CMV Replication

Target ProteinGeneFunction in Activation/InhibitionConsequence of Inhibition
UL97 kinaseUL97Initial monophosphorylation of ganciclovirPrevents activation cascade; reduces GCV-TP accumulation
DNA polymeraseUL54Incorporates GCV-TP into viral DNA; 3’–5’ exonuclease activityTerminates DNA elongation; disrupts genome replication
Processivity factorUL44Phosphorylated by UL97; stabilizes polymeraseIndirect impairment of viral DNA synthesis efficiency

Intracellular Phosphorylation Pathways and Activation Kinetics

Ganciclovir requires triphosphorylation to attain antiviral activity. This metabolic cascade proceeds in three distinct, sequential steps:

  • Initial Monophosphorylation: Catalyzed exclusively by the CMV-encoded UL97 kinase in infected cells. UL97’s Km for ganciclovir is 8–15 μM, with catalytic efficiency 10-fold higher than cellular deoxyguanosine kinase. This step is rate-limiting, tying drug activation directly to viral infection [7] [8].

  • Diphosphorylation: Mediated by host guanylate kinase (GK), converting ganciclovir monophosphate (GCV-MP) to diphosphate (GCV-DP). Cellular GK exhibits lower affinity for GCV-MP (Km ≈ 60 μM) than for natural GMP, making this step less efficient than the first [7].

  • Triphosphorylation: Executed by nucleoside diphosphate kinases and phosphoglycerate kinase, yielding ganciclovir triphosphate (GCV-TP). GCV-TP accumulates to concentrations 10-fold higher in CMV-infected cells (≥50 μM) than in uninfected cells due to UL97’s initial activation [3] [7].

Activation Kinetics:

  • Time-Dependent Accumulation: GCV-TP levels peak 24–48 hours post-treatment initiation in vitro, correlating with maximal viral suppression.
  • Intracellular Persistence: GCV-TP’s half-life exceeds 24 hours in fibroblasts, enabling prolonged antiviral effects despite extracellular clearance.
  • Neonatal Kinetics: In newborns, systemic clearance (0.32–0.4 L/hr) is reduced compared to children (4.7 mL/kg/min), leading to prolonged exposure and altered activation dynamics [1].

Inhibition Dynamics of Viral DNA Polymerase

GCV-TP inhibits CMV replication through dual mechanisms: competitive polymerase inhibition and DNA chain termination.

  • Competitive Inhibition: GCV-TP binds UL54 polymerase with affinity comparable to dGTP (apparent Km = 2.5–4.1 μM vs. 1.8 μM for dGTP). It competes with dGTP at the nucleotide-binding site, reducing incorporation of natural nucleotides. Mutations in polymerase motifs (e.g., Pol II, V) can diminish binding, conferring resistance [5] [8].

  • Chain Termination: Unlike obligate chain terminators (e.g., acyclovir), ganciclovir’s acyclic side chain retains a 3’-hydroxyl group, permitting limited DNA elongation. However, UL54 incorporates only one additional nucleotide (N+1) after ganciclovir integration. Wild-type polymerase then stalls due to:

  • Conformational distortion induced by ganciclovir’s flexible sugar moiety.
  • Enhanced exonuclease (Exo) activity: UL54’s 3’–5’ Exo domain excises the N+1 nucleotide, regenerating a ganciclovir-terminated primer (idling). The Exo domain inefficiently degrades ganciclovir itself, causing permanent termination [5].

Resistance Implications: Exonuclease domain mutations (e.g., D301N, F412V, L545S) abolish Exo activity. Mutant polymerases bypass termination, extending N+1 primers fully. This explains resistance despite unchanged GCV-TP incorporation kinetics [5].

Table 2: Impact of Ganciclovir-TP on CMV DNA Polymerase Functions

ParameterWild-Type PolymeraseExonuclease Mutant Polymerase
GCV-TP incorporationKm = 2.5–4.1 μM; kcat reduced vs. dGTPSimilar Km and kcat
Post-incorporation DNA synthesisTerminates at N+1 positionContinues elongation beyond N+1
Exonuclease activity on GCV-terminated DNAEfficiently excises N+1 nucleotide; idling at termination siteDefective excision; permits continuation of synthesis
Resistance phenotype (GCV)SensitiveResistant (IC50 increased 3–5-fold)

Comparative Efficacy Against Herpesviridae Subfamily Members

Ganciclovir sodium exhibits broad-spectrum activity against DNA viruses, though with variable potency across Herpesviridae subfamilies:

  • Betaherpesvirinae:
  • Cytomegaloviruses (HCMV, MCMV): Most susceptible, with IC₅₀ = 0.02–3.48 μM. Activity stems from efficient UL97-mediated phosphorylation and UL54 inhibition [1] [5].
  • Human Herpesvirus 6 (HHV-6): Moderately susceptible (IC₅₀ = 7–15 μM). Phosphorylation depends on U69 kinase, a UL97 homolog with lower catalytic efficiency [7].

  • Alphaherpesvirinae:

  • Herpes Simplex 1/2 (HSV-1/2): Weak activity (IC₅₀ = 25–72 μM). Activation relies on viral thymidine kinase (TK), which phosphorylates ganciclovir poorly compared to acyclovir. GCV-TP also inhibits HSV polymerase less efficiently [3] [10].
  • Varicella-Zoster Virus (VZV): Intermediate susceptibility (IC₅₀ = 12–40 μM). Limited by inefficient phosphorylation by ORF47 kinase [7].
  • Equid Herpesvirus 3 (EHV-3): Highly potent inhibition (EC₅₀ = 0.05–0.18 μg/mL for plaque size reduction). Exceeds acyclovir and cidofovir efficacy, suggesting unique kinase/polymerase affinity in equine strains [6] [9].

  • Gammaherpesvirinae:

  • Epstein-Barr Virus (EBV): Moderate activity (IC₅₀ ≈ 2–5 μM). EBV-encoded TK phosphorylates ganciclovir, but clinical relevance is unclear [7].

  • Non-Herpesviruses:

  • Adenoviruses: Inhibits serotypes 1, 2, 4, 6, 8, 10, 19, 22, and 28 at IC₅₀ = 8–20 μM. Efficacy correlates with viral DNA polymerase homology to UL54 [4].

Table 3: Comparative In Vitro Activity of Ganciclovir Against Herpesviridae

Virus (Subfamily)EC₅₀ (μM)Primary Activation MechanismKey Resistance Determinants
HCMV (Beta)0.02–3.48UL97 kinaseUL97 (kinase); UL54 (polymerase/exo)
EHV-3 (Alpha)0.16–0.18*Unknown kinaseNot characterized
VZV (Alpha)12–40ORF47 kinaseORF36 (kinase); ORF28 (polymerase)
HSV-1 (Alpha)25–72Thymidine kinaseTK; UL30 (polymerase)
HHV-6 (Beta)7–15U69 kinaseU69 (kinase); U38 (polymerase)
Feline HV-1 (Alpha)5.2Thymidine kinaseTK; Pol mutations

*Values converted from μg/mL to μM assuming MW=255.2 g/mol.

Cross-Resistance Considerations:

  • UL97 kinase mutations confer cross-resistance to valganciclovir but not foscarnet or cidofovir.
  • UL54 polymerase mutations (e.g., A987G) may confer cross-resistance to cidofovir due to shared binding domains [8].

Compound Names Mentioned:

  • Ganciclovir sodium
  • Valganciclovir
  • Acyclovir
  • Cidofovir
  • Foscarnet
  • Vidarabine
  • Maribavir (investigational UL97 inhibitor)

Properties

CAS Number

84245-13-6

Product Name

Ganciclovir sodium

IUPAC Name

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate

Molecular Formula

C9H12N5NaO4

Molecular Weight

277.21 g/mol

InChI

InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);/q;+1/p-1

InChI Key

JJICLMJFIKGAAU-UHFFFAOYSA-M

SMILES

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+]

Synonyms

BIOLF-62
BW-759
Cytovene
Ganciclovir
Ganciclovir Sodium
Ganciclovir, Monosodium Salt
Gancyclovir
RS-21592

Canonical SMILES

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.